molecular formula C16H24O2 B14854737 1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene

1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene

Cat. No.: B14854737
M. Wt: 248.36 g/mol
InChI Key: MMZRKFWQXZVCEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with tert-butyl, cyclopropoxy, and isopropoxy groups. The reaction typically requires the use of strong bases and appropriate solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-tert-butyl-2-cyclopropyloxy-4-propan-2-yloxybenzene

InChI

InChI=1S/C16H24O2/c1-11(2)17-13-8-9-14(16(3,4)5)15(10-13)18-12-6-7-12/h8-12H,6-7H2,1-5H3

InChI Key

MMZRKFWQXZVCEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(C)(C)C)OC2CC2

Origin of Product

United States

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